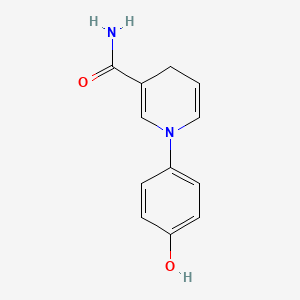
Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic aromatic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate typically involves the esterification of 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions.
化学反应分析
Types of Reactions
Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions on the pyridine ring can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-Oxo-3-(4-methyl-3-pyridyl)propanoate.
Reduction: Formation of 3-Hydroxy-3-(4-methyl-3-pyridyl)propanol.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoic acid, which can then exert its biological effects.
相似化合物的比较
Similar Compounds
- Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate
- Ethyl 3-Hydroxy-3-(3-pyridyl)propanoate
- Methyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate
Uniqueness
This compound is unique due to the presence of the 4-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
ethyl 3-hydroxy-3-(4-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(14)6-10(13)9-7-12-5-4-8(9)2/h4-5,7,10,13H,3,6H2,1-2H3 |
InChI 键 |
FLFVTRKBAJAYPR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C1=C(C=CN=C1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


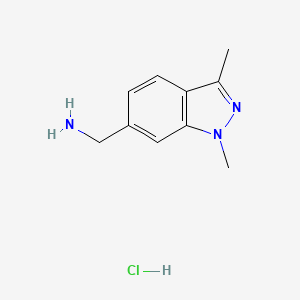
![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)
![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)
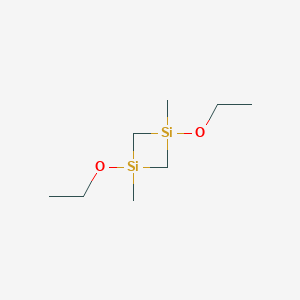
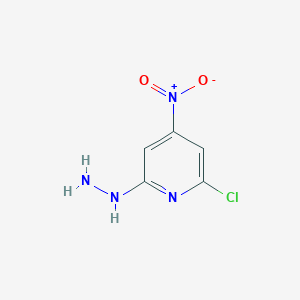
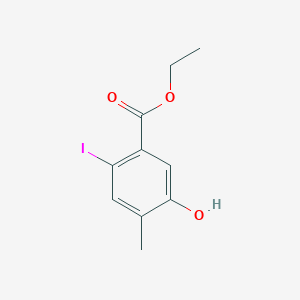

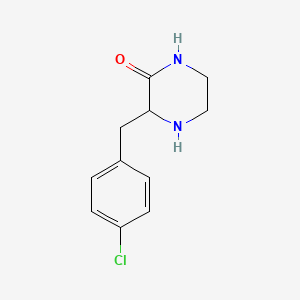
![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)
![(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid](/img/structure/B13682472.png)
